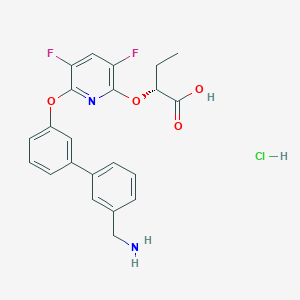
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine, also known as PF-06282999, is a novel small molecule that has been developed as a potential therapeutic agent. It belongs to the class of pyrimidine compounds and has been shown to have promising results in scientific research.
Wirkmechanismus
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine exerts its effects by binding to specific receptors and proteins in the body. It has been shown to target various proteins such as cyclin-dependent kinase 4 (CDK4), cyclin-dependent kinase 6 (CDK6), and phosphodiesterase 10A (PDE10A). By binding to these proteins, this compound can inhibit their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit cancer cell growth, reduce oxidative stress and inflammation in the cardiovascular system, and improve cognitive function in the brain. Additionally, it has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is that it has a favorable safety profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.
Zukünftige Richtungen
For research include investigating its potential as a treatment for various diseases, optimizing its pharmacokinetic properties, and identifying other potential targets for this compound.
Synthesemethoden
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine can be synthesized by a multistep process involving the reaction of various chemicals. The synthesis starts with the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with piperidine, followed by the reaction of the resulting compound with sodium hydride and 1-bromo-4-(trifluoromethyl)benzene. The final product is obtained by purifying the compound through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. In cardiovascular research, it has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological research, it has been shown to have potential as a treatment for Alzheimer's disease by targeting specific receptors in the brain.
Eigenschaften
IUPAC Name |
2-(4-piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4/c16-15(17,18)13-4-7-19-14(20-13)22-10-5-12(6-11-22)21-8-2-1-3-9-21/h4,7,12H,1-3,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPAASHRBWLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)





![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)

